

A Comprehensive Technical Guide to DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-beta-Phenylalanine*

Cat. No.: B146209

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **DL-beta-phenylalanine** is a compound of significant interest. This guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and biological relevance, presenting key data in a structured and accessible format.

Core Compound Information

CAS Number: 614-19-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Systematic IUPAC Name: 3-amino-3-phenylpropanoic acid[\[8\]](#)

DL-beta-phenylalanine, a racemic mixture of D- and L-beta-phenylalanine, is a non-proteinogenic amino acid. It serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and peptides.[\[1\]](#)[\[6\]](#) Its structure, featuring a phenyl group attached to the beta-carbon of alanine, confers unique properties that are leveraged in medicinal chemistry.

Chemical Structure and Identifiers

The chemical structure and key identifiers of **DL-beta-phenylalanine** are summarized in the table below.

Identifier	Value
Linear Formula	C ₆ H ₅ CH(NH ₂)CH ₂ CO ₂ H[1][3][4][5][6][7]
Molecular Formula	C ₉ H ₁₁ NO ₂ [2][8]
Molecular Weight	165.19 g/mol [1][2][3][4][8][9]
SMILES	C1=CC=C(C=C1)C(CC(=O)O)N[8]
InChI	InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)[5][6][8]
InChIKey	UJOYFRCOTPUKAK-UHFFFAOYSA-N[5][6][8]

Physicochemical Properties

Property	Value
Melting Point	222 °C (decomposes)[5][6]
Form	Powder[5][6]
Assay Purity	98%[5][6]

Synthesis of DL-beta-Phenylalanine

The synthesis of beta-phenylalanine derivatives is an active area of research, with various methods developed to achieve high yields and enantioselectivity. A classical and widely used method is the Rodionow-Johnson reaction.[10]

An industrial synthesis process for the (S)-enantiomer, which can be adapted for the racemic mixture, involves a three-step process starting from benzaldehyde. The racemate is obtained via the Rodionow-Johnson reaction, followed by esterification and resolution.[10] While specific yields for the DL-racemate are not detailed in the provided results, this pathway is noted for its utility in producing beta-phenylalanine derivatives.[10]

Analytical Methodologies

Accurate quantification of phenylalanine and its derivatives in biological matrices is crucial for preclinical and clinical studies. High-performance liquid chromatography (HPLC) and liquid

chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.[3][11][12]

Experimental Protocol: LC-MS/MS Analysis of a Phenylalanine Derivative in Plasma

This protocol provides a general framework for the analysis of a phenylalanine derivative, which can be adapted for **DL-beta-phenylalanine**.

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample, add an internal standard.
- Add 400 μ L of a protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).
- Vortex for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge at 10,000 \times g for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μ L of the initial mobile phase.
- Inject the sample into the LC-MS/MS system.[3]

2. Liquid Chromatography Parameters

Parameter	Value
Column	C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 μ m) [3]
Mobile Phase A	0.1% Formic Acid in Water [3]
Mobile Phase B	0.1% Formic Acid in Acetonitrile [3]
Gradient	Linear gradient from low to high organic phase [3]
Flow Rate	0.4 mL/min [3]
Column Temperature	40 °C [3]

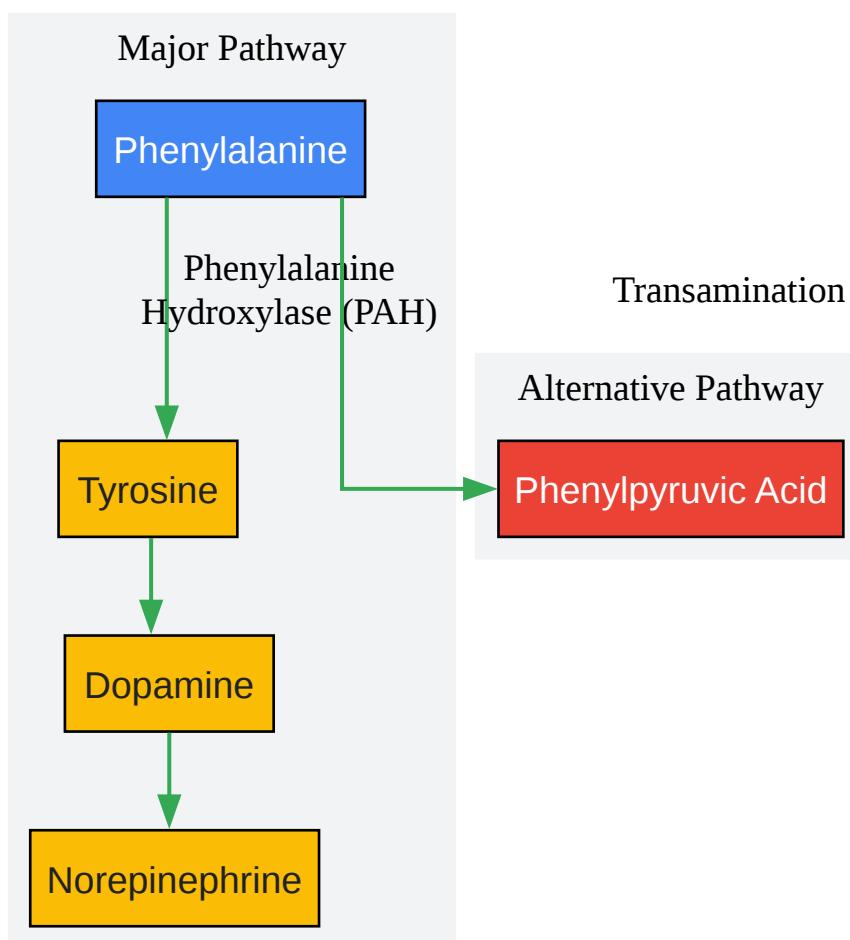
3. Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+) [3]
Detection	Multiple Reaction Monitoring (MRM) [3]

Below is a graphical representation of the analytical workflow.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for LC-MS/MS analysis.


Biological Significance and Applications

DL-beta-phenylalanine and its derivatives are of considerable interest in drug development due to their diverse biological activities. The L-form of the related alpha-amino acid, L-phenylalanine, is an essential amino acid and a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine.[5][13][14]

Phenylalanine Metabolism

The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH).[4][8][15] Deficiencies in this enzyme lead to the genetic disorder phenylketonuria (PKU).[8][15] An alternative, less significant pathway involves the transamination of phenylalanine to phenylpyruvic acid.[15][16]

The metabolic fate of phenylalanine is depicted in the following pathway diagram.

[Click to download full resolution via product page](#)

Caption: Metabolic pathways of phenylalanine.

Applications in Drug Development

Derivatives of 3-amino-3-phenylpropionic acid are utilized as key building blocks in the synthesis of a range of pharmaceuticals.^[1] They are particularly valuable in the development of drugs targeting neurological disorders.^{[1][2]} The incorporation of beta-amino acids like beta-phenylalanine into peptides can enhance their stability and bioactivity, making them attractive for peptide-based therapeutics.^[1] Furthermore, these compounds serve as scaffolds in medicinal chemistry for the synthesis of novel therapeutic agents, including mu opioid receptor ligands.^{[10][17]}

Conclusion

DL-beta-phenylalanine is a versatile compound with significant applications in chemical synthesis and drug discovery. Its unique structural features and biological relevance make it a valuable tool for researchers developing new therapeutics, particularly in the fields of neurology and peptide chemistry. A thorough understanding of its properties, synthesis, and analytical methods is essential for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactome | Phenylalanine metabolism [reactome.org]
- 5. Phenylalanine - Wikipedia [en.wikipedia.org]
- 6. DL -b-Phenylalanine 98 614-19-7 [sigmaaldrich.com]
- 7. DL-β-フェニルアラニン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 9. DL-beta-Phenylalanine | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and interest in medicinal chemistry of β -phenylalanine derivatives (β -PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 14. DL-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to DL-beta-Phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146209#dl-beta-phenylalanine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com